molecular formula C6H3ClF2O B1303786 2-Chloro-3,6-difluorophenol CAS No. 261762-50-9

2-Chloro-3,6-difluorophenol

Cat. No. B1303786
M. Wt: 164.54 g/mol
InChI Key: IXIZSAAJTPZUBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated phenols can be complex and often requires specific conditions for the introduction of halogen atoms into the phenolic ring. For example, the synthesis of Schiff base compounds involving chlorophenyl groups, as mentioned in the study of the crystal structure, spectroscopy, and quantum chemical studies of a related compound, involves the use of specific reagents and conditions . Similarly, the synthesis of (hetero)arene-fused difluorinated compounds is achieved through a combination of a thiolate with difluorocarbene . These methods may provide a basis for the synthesis of 2-Chloro-3,6-difluorophenol, although the exact procedure would need to be tailored to the specific substitution pattern of the compound.

Molecular Structure Analysis

The molecular structure of halogenated phenols is crucial in determining their reactivity and physical properties. For instance, the study of the molecular structure of 2-fluorophenol and 2,6-difluorophenol by gas-phase electron diffraction revealed the possibility of intramolecular hydrogen bonding . This suggests that 2-Chloro-3,6-difluorophenol may also exhibit similar intramolecular interactions, which could influence its chemical behavior.

Chemical Reactions Analysis

Halogenated phenols can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions. The base-promoted reaction of nucleophiles with halogenated alkenes, as described in the synthesis of various β-substituted-trifluoromethyl-ethenes, indicates that halogen atoms on the aromatic ring can be reactive sites for chemical transformations . This reactivity could be relevant to 2-Chloro-3,6-difluorophenol, which contains both chlorine and fluorine atoms that may participate in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated phenols are influenced by their molecular structure. For example, the Schiff base compound mentioned in the study has been characterized by various spectroscopic methods, and its tautomeric stability was investigated, revealing that the enol form is more stable than the keto form . The presence of halogen atoms can also affect the compound's boiling point, solubility, and density. The nonlinear optical properties of the Schiff base compound were predicted to be much greater than those of urea, indicating that halogenation can significantly alter the electronic properties of phenolic compounds .

Scientific Research Applications

1. Gearing Dynamics in Silylium Ions

Research on the intramolecular halogen stabilization of silylium ions, specifically the 2,6-Bis(2,6-difluorophenyl)phenyldimethylsilanium ion, highlights the significance of 2-chloro-3,6-difluorophenol derivatives. These compounds display a unique C(2) trigonal-bipyramidal geometry where fluorines coordinate to the silyl cation, exhibiting a disrotatory gearing mechanism. This study demonstrates the critical role of coordinating halogens in directing molecular dynamics, with implications for understanding molecular motion and design in chemistry (Romanato et al., 2010).

2. Oxidative Polymerization

2,6-Difluorophenol has been used in the oxidative polymerization process, employing the Fe-salen complex and hydrogen peroxide. This resulted in the formation of poly(2,6-difluoro-1,4-phenylene oxide), a polymer with potential applications in materials science. The process led to the synthesis of crystalline poly(phenylene oxide) from 2,6-difluorophenol, marking a first in this area of research (Ikeda et al., 2000).

Safety And Hazards

2-Chloro-3,6-difluorophenol is considered hazardous . It is harmful by inhalation, in contact with skin, and if swallowed . It is also toxic to aquatic life .

Future Directions

While specific future directions for 2-Chloro-3,6-difluorophenol are not mentioned in the search results, the compound’s unique properties suggest potential applications in various chemical reactions .

properties

IUPAC Name

2-chloro-3,6-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIZSAAJTPZUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378553
Record name 2-Chloro-3,6-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,6-difluorophenol

CAS RN

261762-50-9
Record name 2-Chloro-3,6-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3,6-difluorophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KL Milkiewicz, LR Weinberg, MS Albom… - Bioorganic & medicinal …, 2010 - Elsevier
Dysregulation of the anaplastic lymphoma kinase (ALK) is implicated in a variety of cancers. A series of tetrahydropyrido[2,3-b]pyrazines was constructed as ring-constrained analogs of …
Number of citations: 36 www.sciencedirect.com
L Remeň, O Bezençon, S Richard-Bildstein… - Bioorganic & medicinal …, 2009 - Elsevier
New classes of de novo designed renin inhibitors are reported. Some of these compounds display excellent in vitro and in vivo activities toward human renin in a TGR model. The …
Number of citations: 16 www.sciencedirect.com
A Chen, C Bayly, O Bezençon… - Bioorganic & Medicinal …, 2010 - Elsevier
The discovery and SAR of a new series of substituted amino propanamide renin inhibitors are herein described. This work has led to the preparation of compounds with in vitro and in …
Number of citations: 17 www.sciencedirect.com

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